2-[(4-Bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzonitrile
Overview
Description
2-[(4-Bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzonitrile is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This particular compound features a pyrazole ring substituted with a bromine atom, a methyl group, and a nitro group, along with a benzonitrile moiety. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a suitable 1,3-diketone or β-ketoester under acidic or basic conditions.
Methylation: The methyl group can be added through alkylation using methyl iodide or dimethyl sulfate in the presence of a base.
Coupling with Benzonitrile: The final step involves coupling the substituted pyrazole with benzonitrile using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Pyrazoles: Formed through nucleophilic substitution of the bromine atom.
Scientific Research Applications
2-[(4-Bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs targeting various diseases.
Agrochemistry: Employed in the synthesis of agrochemicals such as herbicides and fungicides.
Material Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(4-Bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine, methyl, and nitro groups on the pyrazole ring, along with the benzonitrile moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O2/c1-8-11(13)12(17(18)19)15-16(8)7-10-5-3-2-4-9(10)6-14/h2-5H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIZUSGPUJLVTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C#N)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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